Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)-
Overview
Description
Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)- is a compound that features an indazole moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indazole derivatives typically involves cyclization reactions. One common method is the cyclization of hydrazones with aldehydes or ketones under acidic or basic conditions . Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of indazole derivatives often employs scalable synthetic routes that ensure high yields and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the indazole ring, facilitated by reagents such as halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or sulfonylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral, anti-inflammatory, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and viral infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)- involves its interaction with specific molecular targets and pathways. The indazole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain signaling pathways, resulting in therapeutic effects such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Known for their broad-spectrum biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Indazole derivatives: Similar to indole derivatives but with a nitrogen atom in the pyrazole ring, offering unique binding properties and biological activities.
Uniqueness
Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)- stands out due to its specific structural features, which confer unique biological activities and therapeutic potential. Its ability to undergo various chemical reactions and its diverse applications in scientific research further highlight its significance .
Properties
IUPAC Name |
3-(4-indazol-2-ylphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c19-16(20)10-7-12-5-8-14(9-6-12)18-11-13-3-1-2-4-15(13)17-18/h1-6,8-9,11H,7,10H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHGHHMJJVKOTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN(N=C2C=C1)C3=CC=C(C=C3)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00231019 | |
Record name | Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00231019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81265-72-7 | |
Record name | Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081265727 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00231019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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